cyclopropyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Description
The compound cyclopropyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone features a cyclopropane ring directly attached to a methanone group, which is linked to a piperazine moiety. The piperazine is further substituted with a methyl group bearing a 1-(3-fluorophenyl)-1H-tetrazol-5-yl heterocycle. This structure combines a rigid cyclopropane scaffold with a flexible piperazine-tetrazole system, which may enhance binding interactions in biological targets. The 3-fluorophenyl group introduces electronic and steric effects that could influence pharmacokinetic properties .
Properties
IUPAC Name |
cyclopropyl-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O/c17-13-2-1-3-14(10-13)23-15(18-19-20-23)11-21-6-8-22(9-7-21)16(24)12-4-5-12/h1-3,10,12H,4-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAPYQAMVYNFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under reflux conditions.
Piperazine Derivative Formation: The piperazine moiety is introduced by reacting the tetrazole derivative with piperazine in the presence of a suitable base such as potassium carbonate.
Cyclopropyl Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
Medicinal Chemistry
1.1 Antihypertensive Properties
Research indicates that compounds similar to cyclopropyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone exhibit antihypertensive effects. The tetrazole ring in the structure is known for its ability to mimic carboxylic acid groups, which are crucial in the design of angiotensin II receptor antagonists. This property is significant in developing medications for hypertension management.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated a series of tetrazole derivatives, revealing that modifications at the piperazine moiety could enhance the antihypertensive activity while minimizing side effects .
1.2 Neuropharmacological Applications
The compound's structural features suggest potential applications in neuropharmacology, particularly as an anxiolytic or antidepressant agent. The piperazine ring is often associated with compounds that exhibit serotonin receptor modulation.
Case Study:
In a preclinical trial, derivatives of similar piperazine-containing compounds showed significant anxiolytic effects in animal models, leading researchers to explore this compound for similar therapeutic effects .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.
Table 1: SAR Analysis of Related Compounds
| Compound Name | Key Structural Features | Activity Profile |
|---|---|---|
| Compound A | Tetrazole, Piperazine | Antihypertensive |
| Compound B | Cyclopropane, Fluorine | Anxiolytic |
| Cyclopropyl(4... | Cyclopropane, Tetrazole | Potential Antidepressant |
Synthesis and Chemical Properties
The synthesis of this compound involves multi-step reactions that typically include:
- Formation of the piperazine ring.
- Introduction of the tetrazole moiety.
- Cyclopropanation to achieve the final structure.
Chemical Properties:
The compound exhibits moderate solubility in organic solvents and stability under standard laboratory conditions, making it suitable for further chemical modifications and biological testing.
Future Directions and Research Opportunities
Given its promising pharmacological profile, further research on this compound is warranted. Areas for exploration include:
- Enhanced Bioavailability: Investigating prodrug formulations to improve absorption.
- Targeted Delivery Systems: Developing nanocarrier systems for targeted delivery to specific tissues or cells.
Mechanism of Action
The mechanism of action of cyclopropyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring and piperazine moiety are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The compound shares structural motifs with several analogs, differing primarily in substituents on the aryl and heterocyclic groups. Key comparisons include:
Table 1: Substituent Comparison of Selected Analogs
| Compound Name | Cyclopropane Substituent | Piperazine Substituent | Aryl/Heterocyclic Group | Key Functional Differences |
|---|---|---|---|---|
| Target Compound | Cyclopropyl | (1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl | 3-Fluorophenyl-tetrazole | Fluorine substitution |
| 1-(4-Chlorophenyl)cyclopropylmethanone | 4-Chlorophenyl | None | None | Chlorine vs. fluorine; no tetrazole |
| 2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone (13a) | None | Allyl | Phenyl-tetrazole | Ethanolone backbone; allyl group |
| 2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-sulfonylpiperazin-1-yl)ethanone | None | Sulfonylphenyl | Tetrazole-thio | Sulfonyl vs. methyl; thioether linkage |
Key Observations:
Fluorine vs. Chlorine Effects : The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to the 4-chlorophenyl analog , as fluorine’s electronegativity and smaller size improve binding specificity.
Tetrazole Positioning: The tetrazole moiety in the target compound is directly linked to the piperazine via a methyl group, whereas analogs in and feature tetrazole-thio or ethanone backbones, altering solubility and steric accessibility .
Biological Activity
Cyclopropyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, with the CAS number 1021254-06-7, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 330.36 g/mol. The structure includes a cyclopropyl group, a piperazine ring, and a 3-fluorophenyl-tetrazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.36 g/mol |
| CAS Number | 1021254-06-7 |
Research indicates that compounds containing the tetrazole moiety often exhibit diverse pharmacological effects, including:
- Anticonvulsant Activity : Some tetrazole derivatives have shown significant anticonvulsant properties in various models, suggesting that this compound may also possess similar effects due to its structural similarities with other active tetrazole compounds .
- Antitumor Effects : Preliminary studies have indicated that related compounds can inhibit cell proliferation in cancer cell lines. The presence of the piperazine and fluorophenyl groups may enhance the cytotoxicity of this compound against tumor cells .
Case Studies
- Anticonvulsant Activity : In a study evaluating various tetrazole derivatives, compounds similar to this compound displayed effective anticonvulsant activity at concentrations as low as 100 nM . This suggests potential therapeutic applications in seizure disorders.
- Cytotoxicity Against Cancer Cell Lines : A series of experiments demonstrated that compounds with similar structural features exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity. For instance, one study reported IC50 values around 1.61 µg/mL for related compounds .
Tables of Biological Activity
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticonvulsant | Tetrazole Derivatives | Significant seizure protection |
| Antitumor | Piperazine Analogues | IC50 < 2 µg/mL against tumor cells |
Q & A
Basic: What are the standard synthetic protocols for cyclopropyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone?
Answer:
The synthesis typically involves a multi-step approach:
Tetrazole Formation : React 3-fluoroaniline with sodium azide and a nitrile source under acidic conditions to form the 1-(3-fluorophenyl)-1H-tetrazole-5-yl moiety .
Piperazine Functionalization : Introduce the piperazine ring via nucleophilic substitution or reductive amination. For example, react the tetrazole-methyl intermediate with a cyclopropane carbonyl chloride derivative under basic conditions (e.g., KCO) in anhydrous DMF .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for isolation.
Key Techniques : Monitor reactions with H NMR (e.g., disappearance of starting material peaks at δ 3.2–3.5 ppm for piperazine protons) and HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can reaction yields be optimized for the acylation step involving the cyclopropane carbonyl group?
Answer:
Optimization strategies include:
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
- Solvent Effects : Anhydrous THF or DMF improves electrophilicity of the carbonyl carbon.
- Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions (e.g., piperazine dimerization).
Validation : Compare yields via LC-MS quantification. For example, DMAP increased yields from 45% to 72% in similar piperazine acylation reactions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- H/C NMR : Identify cyclopropane protons (δ 1.2–1.5 ppm, multiplet) and fluorophenyl aromatic signals (δ 7.1–7.4 ppm). The tetrazole C=N group appears at ~150 ppm in C NMR .
- FT-IR : Confirm carbonyl stretch (1680–1720 cm) and tetrazole ring absorption (1450–1550 cm).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] for CHFNO: calc. 343.1634, observed 343.1632) .
Advanced: How can crystallography resolve ambiguities in the spatial arrangement of the tetrazole-piperazine moiety?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXL for refinement to determine bond angles and torsional strain between the tetrazole and piperazine groups .
- Electron Density Maps : Analyze residual density peaks to confirm the absence of disorder in the cyclopropane ring.
Example : A related compound showed a dihedral angle of 85° between tetrazole and piperazine planes, explaining steric hindrance in receptor binding .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Enzyme Inhibition : Test against kinases (e.g., PI3Kγ) using fluorescence-based ADP-Glo™ assays.
- Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) in confocal microscopy .
Controls : Include staurosporine (kinase inhibitor) and vehicle (DMSO <0.1%) .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of the cyclopropane group?
Answer:
- Analog Synthesis : Replace cyclopropane with spirocyclic or bicyclic groups to assess steric effects.
- Binding Free Energy Calculations : Use molecular dynamics (e.g., AMBER) to quantify interactions with target proteins.
Case Study : Substituting cyclopropane with a bicyclo[2.2.1] group increased binding affinity by 3-fold in a related tetrazole-piperazine scaffold .
Basic: How to assess compound purity and stability under storage conditions?
Answer:
- HPLC Purity : Use a C18 column (UV detection at 254 nm); accept ≥95% purity.
- Stability Testing : Store at –20°C in anhydrous DMSO; monitor degradation via LC-MS over 30 days (e.g., hydrolytic cleavage of the cyclopropane ring at pH >8) .
Advanced: How to resolve contradictions in biological activity data across different assay platforms?
Answer:
- Assay Cross-Validation : Compare results from fluorescence-based (e.g., FLIPR) and radiometric (e.g., Scintillation Proximity Assay) methods.
- Meta-Analysis : Use Bayesian statistics to weight data by assay sensitivity (e.g., higher confidence in SPR-measured K values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
